2,4-Dimetiltiazol

Descripción general

Descripción

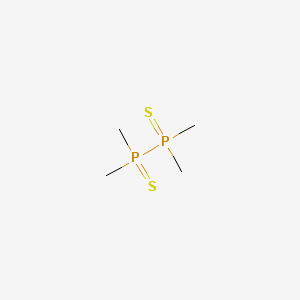

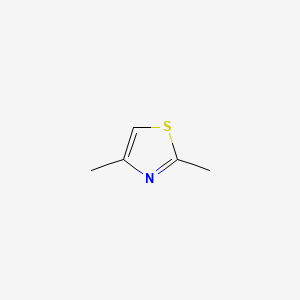

2,4-Dimethylthiazole is a heterocyclic organic compound that belongs to the thiazole family. It is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma and is often used in flavor and fragrance industries. Its molecular formula is C5H7NS, and it has a molecular weight of 113.18 g/mol .

Aplicaciones Científicas De Investigación

2,4-Dimethylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, fungicides, and flavoring agents

Mecanismo De Acción

2,4-Dimethylthiazole: is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. While specific targets for this compound may vary depending on its context, it has been evaluated primarily against Trypanosoma brucei , the causative agent of human African trypanosomiasis (HAT). The primary targets of action are likely within the parasite itself, affecting its survival and replication .

Mode of Action

The interaction between 2,4-Dimethylthiazole and its targets involves binding to specific proteins or enzymes within the parasite. This binding disrupts essential cellular processes, leading to changes in the parasite’s physiology. While the exact details remain to be fully elucidated, it is likely that the compound interferes with metabolic pathways, protein synthesis, or other critical functions .

Biochemical Pathways

The affected pathways include those related to energy production, nucleic acid synthesis, and protein metabolism. By disrupting these pathways, 2,4-Dimethylthiazole impairs the parasite’s ability to survive and proliferate. Downstream effects may include reduced ATP production, impaired DNA replication, and altered protein expression .

Pharmacokinetics

These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .

Result of Action

At the molecular level, 2,4-Dimethylthiazole disrupts key cellular processes, leading to parasite death. This includes inhibition of essential enzymes, interference with DNA replication, and disruption of membrane integrity. Cellular effects include altered growth, impaired motility, and eventual parasite clearance .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability:

Understanding these environmental influences is essential for optimizing treatment strategies .

: Georgiadis, M.-O., Kourbeli, V., Papanastasiou, I. P., Tsotinis, A., Taylor, M. C., & Kelly, J. M. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11, 72–84. DOI:10.1039/C9MD00478E

Análisis Bioquímico

Biochemical Properties

2,4-Dimethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The interactions of 2,4-Dimethylthiazole with these biomolecules are primarily mediated through its sulfur and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions in enzyme active sites. For example, 2,4-Dimethylthiazole has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects .

Cellular Effects

2,4-Dimethylthiazole influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 2,4-Dimethylthiazole can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been found to impact the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The effects of 2,4-Dimethylthiazole on cellular metabolism include changes in the levels of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2,4-Dimethylthiazole involves its interactions with various biomolecules at the molecular level. This compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, 2,4-Dimethylthiazole has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites and preventing substrate binding . Additionally, 2,4-Dimethylthiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethylthiazole can change over time due to its stability and degradation. Studies have shown that 2,4-Dimethylthiazole is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The long-term effects of 2,4-Dimethylthiazole on cellular function have been observed in both in vitro and in vivo studies. These studies have reported that prolonged exposure to 2,4-Dimethylthiazole can lead to changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of 2,4-Dimethylthiazole vary with different dosages in animal models. At low doses, 2,4-Dimethylthiazole has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of 2,4-Dimethylthiazole increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .

Metabolic Pathways

2,4-Dimethylthiazole is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can then be further processed and eliminated from the body through the kidneys . The interactions of 2,4-Dimethylthiazole with metabolic enzymes and cofactors can affect metabolic flux and the levels of metabolic intermediates .

Transport and Distribution

Within cells and tissues, 2,4-Dimethylthiazole is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of 2,4-Dimethylthiazole within cells can be influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2,4-Dimethylthiazole can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 2,4-Dimethylthiazole can be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of 2,4-Dimethylthiazole can also influence its interactions with other biomolecules and its overall biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylthiazole can be synthesized through various methods. One common synthetic route involves the reaction between thioacetamide and chloroacetone. The process typically involves heating the reactants in the presence of a solvent like benzene .

Industrial Production Methods: In industrial settings, 2,4-Dimethylthiazole is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of dry benzene as a solvent and phosphorus pentasulfide as a catalyst .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethylthiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: Electrophilic substitution reactions primarily occur at the C5 position due to the electron density distribution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated and nitro-substituted thiazoles.

Comparación Con Compuestos Similares

2,4-Dimethylthiazole is compared with other thiazole derivatives such as:

2-Methylthiazole: Similar structure but with different substitution patterns, leading to varied biological activities.

4-Methylthiazole: Another isomer with distinct chemical properties.

Benzothiazole: Contains a fused benzene ring, significantly altering its chemical behavior and applications

Uniqueness: 2,4-Dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Propiedades

IUPAC Name |

2,4-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSLLHNATPQFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060250 | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

145.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

541-58-2 | |

| Record name | 2,4-Dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIMETHYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT97038OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

69.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032974 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2,4-dimethylthiazole is C5H7NS, and its molecular weight is 113.19 g/mol. [, , , ]

ANone: Researchers have utilized various spectroscopic techniques to characterize 2,4-dimethylthiazole, including:

- UV-vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly the π*←π transition around 300 nm and 220-250 nm. [, ]

- FT-IR Spectroscopy: Provides information about the vibrational frequencies of different functional groups within the molecule, confirming the presence of C=C, C=O, and aromatic C-H bonds. [, , ]

- NMR Spectroscopy (1H and 13C): Used to determine the structure and environment of hydrogen and carbon atoms within the molecule, including the chemical shifts of the methyl groups, thiazole ring, and carbonyl groups. [, , , ]

- Mass Spectrometry: Employed to study the fragmentation pattern of the molecule upon ionization, providing information about its structure and potential breakdown pathways. [, ]

A: 2,4-Dimethylthiazole can be synthesized through the reaction of chloroacetone with thioacetamide. []

A: Yes, the position of methyl groups influences the barrier to internal rotation. In 2,4-dimethylthiazole, the 2-methyl group exhibits a significantly lower barrier to rotation compared to the 4-methyl group, impacting its conformational flexibility. []

ANone: Research suggests that 2,4-dimethylthiazole exhibits potential:

- Antifungal Activity: Derivatives of 2,4-dimethylthiazole, like oximes incorporating the thiazole moiety, have shown moderate to good fungicidal activity against various plant pathogens. [, ]

- Antibacterial Activity: Studies have indicated that 2,4-dimethylthiazole could potentially act as an antibacterial agent. [, ]

- Antiproliferative Activity: 2,4-dimethylthiazole has shown potential as an antiproliferative agent through interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). []

ANone: Computational methods like Density Functional Theory (DFT) have been employed to calculate molecular properties of 2,4-dimethylthiazole. These calculations provide valuable insights into its:

- Molecular Geometry: Bond lengths, bond angles, and dihedral angles. []

- Electronic Structure: HOMO-LUMO energies and electron density distribution. []

- Spectroscopic Properties: Vibrational frequencies, UV-vis absorption spectra, and NMR chemical shifts. [, ]

- Molecular Docking: Interactions with biological targets like VEGFR-2 and KAS III. []

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological activity of 2,4-dimethylthiazole and its derivatives. Information about its stability and compatibility with different materials is limited. Further research is required to explore these aspects.

ANone: Research suggests that modifications of the 2,4-dimethylthiazole core structure can significantly influence its biological activity:

- Substitution at the 5-position: Introducing various substituents at the 5-position of the thiazole ring, such as carbonyl groups, oximes, and hydrazones, has resulted in compounds with altered antifungal and antibacterial activities. [, , , ]

- Incorporation into larger structures: Combining the 2,4-dimethylthiazole moiety with other heterocyclic systems, such as triazoles and thiadiazoles, has led to the development of compounds with enhanced biological activity profiles. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.